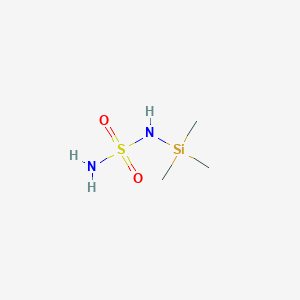
N-(Trimethylsilyl)sulfuric diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Trimethylsilyl)sulfuric diamide is an organosulfur compound with the chemical formula S(NSi(CH₃)₃)₂. It is a colorless liquid and serves as a diaza analogue of sulfur dioxide. This compound is primarily used as a reagent in the synthesis of sulfur nitrides and other organosulfur compounds .
Métodos De Preparación
N-(Trimethylsilyl)sulfuric diamide is typically prepared by the reaction of thionyl chloride with sodium bis(trimethylsilyl)amide. The reaction proceeds as follows :
[ \text{SOCl}_2 + 2 \text{NaN(Si(CH}_3)_3)_2 \rightarrow \text{S(NSi(CH}_3)_3)_2 + 2 \text{NaCl} + \text{O(Si(CH}_3)_3)_2 ]
This method involves the use of an inert solvent and is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with appropriate safety measures and equipment to handle the reagents and by-products .
Análisis De Reacciones Químicas
N-(Trimethylsilyl)sulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfur diimides and other sulfur-containing compounds.
Reduction: It can be reduced to form simpler sulfur compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(Trimethylsilyl)sulfuric diamide has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of sulfur nitrides and other organosulfur compounds.
Biology: The compound is used in the study of sulfur metabolism and the role of sulfur compounds in biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of N-(Trimethylsilyl)sulfuric diamide involves its ability to act as a source of sulfur and nitrogen atoms. The compound can undergo various chemical transformations, releasing these atoms to form new compounds. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used .
Comparación Con Compuestos Similares
N-(Trimethylsilyl)sulfuric diamide can be compared with other sulfur diimides and organosulfur compounds:
Sulfur diimide (S(NR)₂): Similar in structure but with different substituents on the nitrogen atoms.
Bis(trimethylsilyl)sulfur diimide: Another organosulfur compound with similar applications but different reactivity and properties.
This compound is unique due to its specific reactivity and the presence of trimethylsilyl groups, which influence its chemical behavior and applications.
Propiedades
Número CAS |
113402-58-7 |
|---|---|
Fórmula molecular |
C3H12N2O2SSi |
Peso molecular |
168.29 g/mol |
Nombre IUPAC |
[dimethyl-(sulfamoylamino)silyl]methane |
InChI |
InChI=1S/C3H12N2O2SSi/c1-9(2,3)5-8(4,6)7/h5H,1-3H3,(H2,4,6,7) |
Clave InChI |
AYDOWLQVELNYEE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)NS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





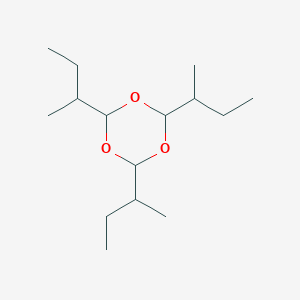
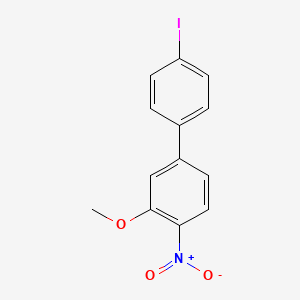
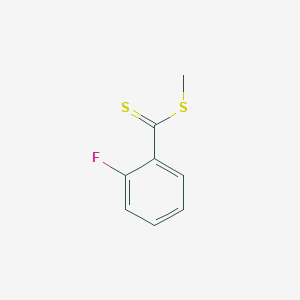
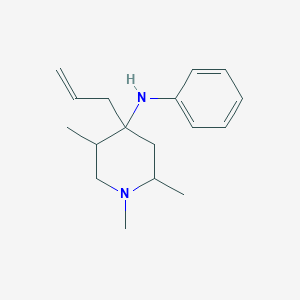
![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
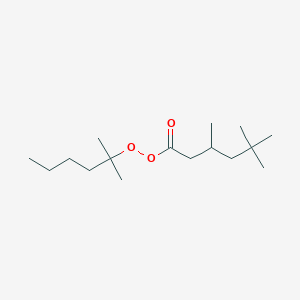
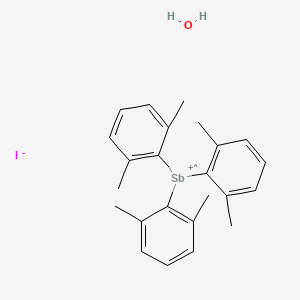

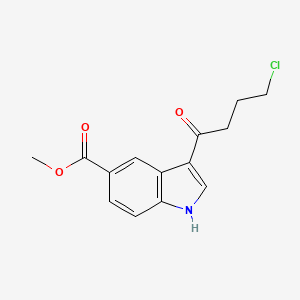
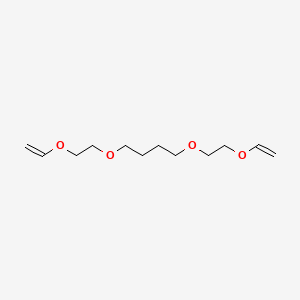
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
